Levemopamil

Übersicht

Beschreibung

Levemopamil ist eine neuartige Verbindung, die zur Klasse der Phenylalkylamin-Calciumkanalblocker gehört. Es ist bekannt für seine hohe Durchlässigkeit durch die Blut-Hirn-Schranke und seine potente antagonistische Wirkung auf Serotonin-5-HT2-Rezeptoren . Diese Verbindung hat sich in verschiedenen therapeutischen Anwendungen, insbesondere bei der Behandlung von zerebraler Ischämie und Trauma, als vielversprechend erwiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Levemopamil beinhaltet typischerweise die Reaktion eines Phenylalkylamin-Derivats mit geeigneten Reagenzien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer gepufferten Formulierung, um Löslichkeit und Stabilität zu gewährleisten . Die Reaktionsbedingungen umfassen oft die Aufrechterhaltung eines bestimmten pH-Werts, um eine Ausfällung zu verhindern und die Wirksamkeit der Verbindung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle . Die Produktion betont auch die Bedeutung der Pufferung der Formulierung, um unerwünschte Reaktionen wie Phlebitis zu verhindern .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Das Gegenteil von Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung verwendet, um Calciumkanalblocker und ihre Wechselwirkungen mit verschiedenen Rezeptoren zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spannungsabhängige Calciumkanäle blockiert, insbesondere die L-Typ-Calciumkanäle . Diese Wirkung verhindert den Einstrom von Calciumionen in die Zellen, wodurch die Zell-Erregbarkeit reduziert und der ischämische Schaden verhindert wird. Die Verbindung antagonisiert auch Serotonin-5-HT2-Rezeptoren, was zu ihren neuroprotektiven Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Levemopamil undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Levemopamil's primary application lies in its potential to treat cerebral disorders. Research indicates that it may improve cerebral blood flow, which is crucial in conditions such as stroke and brain trauma.

Case Study: Intracerebral Hemorrhage

A study conducted on rats demonstrated that this compound does not exacerbate intracerebral hemorrhage when administered shortly after the onset of bleeding. The study involved:

- Infusion of this compound (6 mg/kg) 30 minutes post-collagenase infusion to induce hemorrhage.

- Magnetic resonance imaging (MRI) was used to assess hemorrhagic areas.

Results:

- Hemorrhagic areas measured were significantly smaller in the this compound group compared to controls, suggesting a protective effect against increased hemorrhage size .

- The findings support further clinical trials for this compound in treating conditions like stroke and brain edema, where intracerebral hemorrhage may be a concern .

Endocrinological Applications

This compound, through its structural similarity to verapamil, has been investigated for its effects on insulin secretion and beta-cell preservation in Type 1 diabetes.

Clinical Trial Insights

Recent studies have explored the use of verapamil (and by extension, this compound) in preserving pancreatic function:

- A clinical trial involving 88 children with newly diagnosed Type 1 diabetes showed that daily oral administration of verapamil improved insulin secretion by approximately 30% over one year compared to a placebo group .

- This suggests that this compound could play a role in enhancing beta-cell function and reducing reliance on external insulin sources .

Comparative Applications

This compound's applications can be compared with those of other calcium channel blockers like verapamil. Below is a table summarizing their therapeutic uses:

Wirkmechanismus

Levemopamil exerts its effects by blocking voltage-dependent calcium channels, specifically the L-type calcium channels . This action prevents the influx of calcium ions into cells, thereby reducing cellular excitability and protecting against ischemic damage. The compound also antagonizes serotonin 5-HT2 receptors, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Levemopamil wird oft mit anderen Calciumkanalblockern wie Verapamil, Nifedipin und Diltiazem verglichen. Während all diese Verbindungen die Fähigkeit teilen, Calciumkanäle zu blockieren, ist this compound einzigartig in seiner hohen Blut-Hirn-Schranken-Permeabilität und seiner potenten Wirkung auf Serotonin-Rezeptoren . Dies macht es besonders effektiv bei der Behandlung neurologischer Erkrankungen.

Ähnliche Verbindungen

Nifedipin: Ein Dihydropyridin-Calciumkanalblocker, der hauptsächlich für kardiovaskuläre Erkrankungen eingesetzt wird.

Diltiazem: Ein Benzothiazepin-Calciumkanalblocker mit sowohl kardiovaskulären als auch neuroprotektiven Wirkungen.

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen.

Biologische Aktivität

Levemopamil is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. Its biological activity extends beyond cardiovascular effects, influencing various physiological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound exerts its effects by inhibiting L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. By blocking these channels, this compound reduces intracellular calcium levels, leading to vasodilation and decreased myocardial oxygen demand. This mechanism is particularly beneficial in managing conditions associated with increased cardiac workload.

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 30% |

| Peak Plasma Concentration (Cmax) | 1-2 hours after administration |

| Half-life (T1/2) | 5-8 hours |

| Metabolism | Hepatic via cytochrome P450 enzymes |

| Excretion | Primarily renal |

This compound is metabolized in the liver, with its metabolites being less active than the parent compound. The drug's elimination half-life allows for once-daily dosing in many clinical scenarios.

Cardiovascular Effects

This compound's primary application is in cardiovascular health. It effectively lowers blood pressure and alleviates angina symptoms by:

- Vasodilation : Reducing vascular resistance.

- Decreasing Heart Rate : Through negative chronotropic effects.

- Improving Coronary Blood Flow : Enhancing oxygen delivery to myocardial tissues.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research indicates that it can mitigate neuronal damage during ischemic events by stabilizing calcium influx and reducing excitotoxicity.

Case Study Example

A study conducted on patients with acute ischemic stroke demonstrated that administration of this compound resulted in improved neurological outcomes compared to control groups receiving standard care. The study highlighted significant reductions in infarct size and improvements in functional recovery metrics.

Antimicrobial Activity

Emerging research has explored this compound's potential antimicrobial effects. In vitro studies have shown that it exhibits activity against certain bacterial strains, suggesting a role as an adjunct therapy in infectious diseases.

Clinical Applications

This compound is utilized in various clinical settings:

- Hypertension Management : Effective as a monotherapy or in combination with other antihypertensives.

- Angina Pectoris : Reduces frequency and severity of anginal attacks.

- Potential Use in Neurological Disorders : Investigated for conditions such as stroke and neurodegenerative diseases due to its calcium-modulating effects.

Research Findings

Several studies have contributed to understanding this compound's biological activity:

- Cardiovascular Studies : Demonstrated consistent efficacy in lowering systolic and diastolic blood pressure.

- Neuroprotection : Highlighted its potential role in protecting against ischemic injury.

- Antimicrobial Studies : Suggested possible applications beyond cardiovascular health.

Eigenschaften

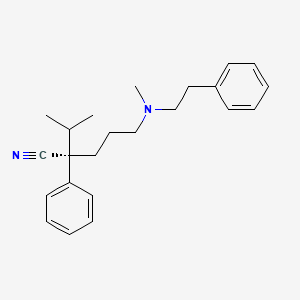

CAS-Nummer |

101238-51-1 |

|---|---|

Molekularformel |

C23H30N2 |

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m0/s1 |

InChI-Schlüssel |

DWAWDSVKAUWFHC-QHCPKHFHSA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Isomerische SMILES |

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride emopamil emopamil, (+)-isomer emopamil, (+-)-isomer emopamil, (-)-isomer levemopamil |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.